5-Fluoro-2-(p-tolylethynyl)benzaldehyde
Overview
Description
5-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound with the molecular formula C16H11FO. It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the 5-position and a p-tolylethynyl group at the 2-position of the benzaldehyde ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(p-tolylethynyl)benzaldehyde typically involves the following steps:
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Sonogashira Coupling Reaction: : This reaction involves the coupling of a halogenated benzaldehyde with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 5-fluoro-2-iodobenzaldehyde can be coupled with p-tolylacetylene under Sonogashira coupling conditions to yield this compound .
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Reaction Conditions: : The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is typically maintained between 50-80°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(p-tolylethynyl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 5-Fluoro-2-(p-tolylethynyl)benzoic acid.
Reduction: 5-Fluoro-2-(p-tolylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(p-tolylethynyl)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicinal Chemistry: Research into its potential therapeutic applications, including its role as a precursor for drug candidates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(p-tolylethynyl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(phenylethynyl)benzaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
5-Fluoro-2-(m-tolylethynyl)benzaldehyde: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
5-Fluoro-2-(p-tolylethynyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the p-tolylethynyl group, which imparts distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable in various research applications .
Properties
IUPAC Name |
5-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-8-9-16(17)10-15(14)11-18/h2-5,8-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZSUMNTMTEKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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